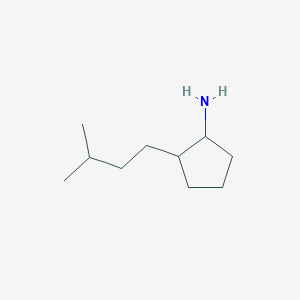
2-(3-Methylbutyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylbutyl)cyclopentan-1-amine is an organic compound with the CAS Number: 1248231-03-9 . It has a molecular weight of 155.28 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-isopentylcyclopentanamine . The InChI code for this compound is 1S/C10H21N/c1-8(2)6-7-9-4-3-5-10(9)11/h8-10H,3-7,11H2,1-2H3 . This indicates that the compound consists of a cyclopentane ring with an amine group and a 3-methylbutyl group attached .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 155.28 .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
- The synthesis of related compounds, such as 3-amino-2-acetyl-2-cyclopenten-1-ones, involves reactions with ammonia and primary and secondary amines. These compounds predominantly exist in the enaminodiketone form, demonstrating low reactivity (Akhrem et al., 1971).
Catalysis and Industrial Applications
- Cyclopentylamine, a compound closely related to 2-(3-Methylbutyl)cyclopentan-1-amine, is used in the production of pesticides, cosmetics, and medicines. Research on Ru/Nb2O5 catalysts has shown significant potential for the reductive amination of cyclopentanone, highlighting its industrial relevance (Guo et al., 2019).
Chemical Reactions and Mechanisms
- Studies on the thermal decomposition of similar compounds, like 2-methylbutyl chloroformate, reveal complex chemical processes such as 1,3-hydride shifts, suggesting intricate reaction mechanisms that could be relevant for understanding the behavior of this compound (Dupuy et al., 1973).
Biochemical Synthesis
- The compound has been referenced in the context of biochemical synthesis, such as in the preparation of key intermediates for antibiotics, demonstrating its utility in pharmaceutical research (Fleck et al., 2003).
Material Science
- Its analogs have been explored as solvents for radical reactions, suggesting potential applications in material synthesis and chemical processes (Kobayashi et al., 2013).
Fragrance Industry
- Related cyclopentenone compounds have been reviewed for use as fragrance ingredients, highlighting the broader applications of such compounds in consumer products (Scognamiglio et al., 2012).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(3-methylbutyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(2)6-7-9-4-3-5-10(9)11/h8-10H,3-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSOQOARVNFVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


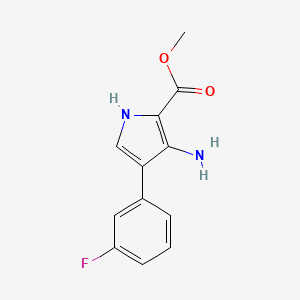
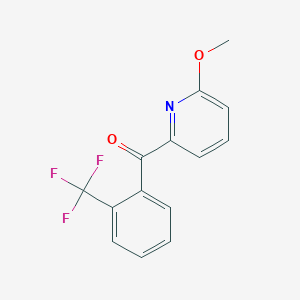
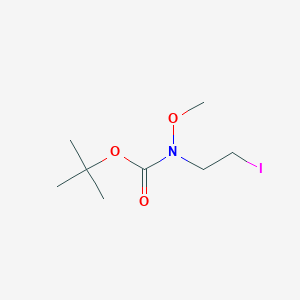

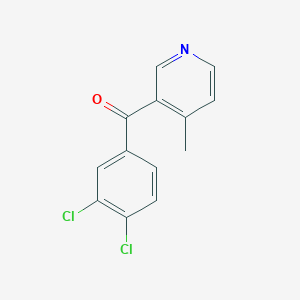
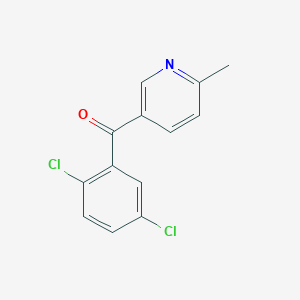
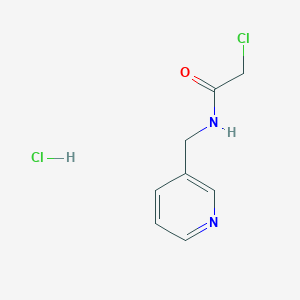

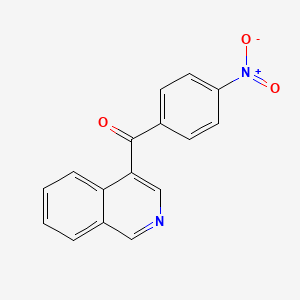

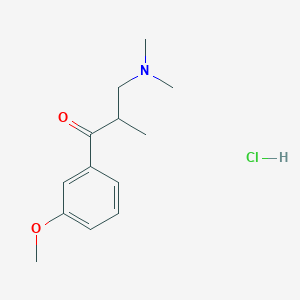
![3-methyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1463415.png)
![6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463417.png)